1,3-Adamantanediol

Description

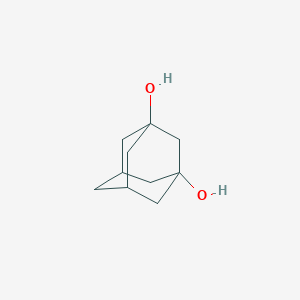

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLCWHCSXCKHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198181 | |

| Record name | 1,3-Adamantanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5001-18-3 | |

| Record name | 1,3-Adamantanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Adamantanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Adamantanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Adamantanediol

Strategies Based on Adamantane (B196018) Scaffolds

The direct conversion of adamantane to 1,3-adamantanediol represents a highly desirable synthetic route due to the low cost and accessibility of the parent hydrocarbon. These strategies primarily involve the selective oxidation of tertiary C-H bonds, which are inherently more reactive than the secondary positions on the adamantane cage.

Direct Oxidation and Hydroxylation Routes

Direct oxidation methods provide an alternative to metal-catalyzed reactions and can offer improved yields and selectivity under specific conditions.

One effective method involves the ozonolysis of 1-adamantanol (B105290). In a notable process, a solution of 1-adamantanol in dichloromethane (B109758) treated with an ozone/oxygen mixture can produce this compound in yields as high as 95%. google.com This "dry ozoniation" method, where the substrate is contacted with ozone gas, has proven highly efficient for hydroxylating the tertiary carbon. google.com

Another route involves the use of strong acids. For instance, 1-adamantanol can be converted to this compound by reacting it with fuming sulfuric acid and nitric acid. chemicalbook.com This process involves dissolving 1-adamantanol in fuming sulfuric acid and acetic anhydride (B1165640), followed by a nitration reaction and subsequent hydrolysis to yield the diol. chemicalbook.com

Additionally, microbiological transformations offer a regioselective pathway. The biotransformation of adamantane can yield a mixture of 1-adamantanol and this compound. researchgate.net Certain microorganisms, such as Streptomyces sp., are capable of converting 1-adamantanol directly into this compound. researchgate.net

Approaches from 1,3-Disubstituted Adamantane Derivatives

Utilizing adamantane derivatives that are already substituted at the 1 and 3 positions provides a significant advantage in synthesis due to inherent reaction selectivity, which minimizes the formation of byproducts. acs.org

Hydrolysis of 1,3-Dihaloadamantanes

The hydrolysis of 1,3-dihaloadamantanes is a direct route to this compound. A highly efficient and scalable method involves the hydrolysis of 1,3-dichloro adamantane. This reaction is conducted in a mixture of triethylamine (B128534) and water under elevated temperature (110–130 °C) and pressure (0.5–0.6 MPa) in a stainless-steel reactor. acs.org This process can be completed in approximately 6 hours. acs.org

Historically, 1,3-dibromo adamantane has also been used as a precursor, undergoing hydrolysis in a pyridine-water solution to yield the diol. acs.org However, the use of pyridine (B92270) raises safety concerns for researchers. acs.org

Table 1: Conditions for Hydrolysis of 1,3-Dihaloadamantanes

| Starting Material | Reagents | Temperature (°C) | Pressure (MPa) | Duration (h) | Reported Yield |

|---|---|---|---|---|---|

| 1,3-Dichloro adamantane | Triethylamine, Water | 110–130 | 0.5–0.6 | 6 | High |

| 1,3-Dibromo adamantane | Pyridine, Water | N/A | N/A | N/A | N/A |

Transformations from 3-Hydroxyadamantane-1-carboxylic Acid

A particularly efficient and scalable synthesis of this compound starts from 3-hydroxyadamantane-1-carboxylic acid. acs.org This method involves a one-pot reaction sequence that includes chlorination, decarbonylation, and hydrolysis. acs.org

Table 2: Two-Step Synthesis from 3-Hydroxyadamantane-1-carboxylic Acid

| Step | Starting Material | Reagents | Key Transformation | Intermediate/Product | Isolated Yield |

|---|---|---|---|---|---|

| 1 | 3-Hydroxyadamantane-1-carboxylic acid | Thionyl chloride | Chlorination & Decarbonylation | 1,3-Dichloro adamantane | N/A (in situ) |

| 2 | 1,3-Dichloro adamantane (from Step 1) | Triethylamine, Water | Hydrolysis | This compound | Up to 95% (overall) |

Sequential Chlorination and Decarbonylation Processes

A notable synthetic pathway to this compound involves the transformation of 3-hydroxyadamantane-1-carboxylic acid through sequential chlorination and decarbonylation reactions to form a key intermediate, 1,3-dichloro adamantane. acs.orgbohrium.com This modern approach offers high selectivity and yield. acs.org

The process commences with the treatment of 3-hydroxyadamantane-1-carboxylic acid with a chlorinating agent, such as thionyl chloride. acs.orgbohrium.com This step facilitates both chlorination and a subsequent decarbonylation, effectively removing the carboxyl group and replacing the hydroxyl group to yield 1,3-dichloro adamantane. acs.org A significant advantage of this method is the ability to achieve decarbonylation of the acyl chloride intermediate without the need for a metal catalyst. acs.orgbohrium.com Factors influencing the decarbonylation reaction include the reaction temperature, substrate structure, and the choice of chlorinating reagent. acs.org For instance, the synthesis of 1,3-dichloro adamantane can be achieved by elevating the reaction temperature to above 60 °C. acs.org

The table below summarizes the key aspects of this synthetic step.

| Starting Material | Reagents | Intermediate Product | Key Features |

| 3-Hydroxyadamantane-1-carboxylic acid | Thionyl chloride | 1,3-Dichloro adamantane | Involves chlorination and decarbonylation. acs.orgbohrium.com |

| Decarbonylation is metal-catalyst-free. acs.orgbohrium.com | |||

| High reaction selectivity. acs.org |

Hydrolysis Procedures

Following the formation of a 1,3-dihalo adamantane intermediate, a hydrolysis step is required to produce this compound. The nature of the starting dihalide and the reaction conditions are critical for the success of this conversion.

A highly efficient method involves the hydrolysis of 1,3-dichloro adamantane. acs.org This conversion is successfully carried out in a “triethylamine–water” solution under pressure and elevated temperatures (110–130 °C), resulting in the final product with purity exceeding 99%. acs.org The use of 1,3-dichloro adamantane is considered advantageous over its dibromo counterpart due to safety concerns associated with brominating agents like bromine. acs.org

Historically, other hydrolysis procedures have been employed. The hydrolysis of 1,3-dibromo adamantane has been achieved using different systems. One method utilizes a “pyridine-water” solution, though the use of pyridine can pose risks to researchers. acs.org Another approach involves reacting 1,3-dibromoadamantane (B19736) with silver sulfate (B86663) in an acetone (B3395972) and water mixture, followed by heating under reflux to synthesize this compound. google.com

The following table compares different hydrolysis procedures for producing this compound.

| Starting Material | Reagents/Solvent System | Conditions | Product | Yield/Purity |

| 1,3-Dichloro adamantane | Triethylamine, Water | 110–130 °C, 0.5–0.6 MPa | This compound | >99% purity acs.org |

| 1,3-Dibromo adamantane | Pyridine, Water | Not specified | This compound | Not specified acs.org |

| 1,3-Dibromo adamantane | Silver sulfate, Acetone, Water | Heat reflux for 5-12 hours | This compound | Not specified google.com |

Biocatalytic Synthesis Routes

Biocatalysis presents an alternative approach for the synthesis of this compound, utilizing microorganisms to perform specific hydroxylation reactions. This method can offer high selectivity under mild reaction conditions.

Research has demonstrated the effective production of this compound from 1-adamantanol through bioconversion using soil actinomycetes. nih.gov Specifically, Streptomyces sp. SA8 was identified as having the highest hydroxylation activity for this transformation. nih.gov In culture broth, Streptomyces sp. SA8 was capable of producing 5.9 g/L of this compound from 6.2 g/L of 1-adamantanol over 120 hours at 25°C. nih.gov When using resting cells, a 69% conversion rate was achieved after 96 hours, yielding 2.3 g/L of the desired product. nih.gov A notable aspect of this biocatalytic process is the formation of 1,4-adamantanediol as a byproduct at a rate of approximately 15%. nih.gov

| Microorganism | Substrate | Product | Yield/Conversion | Byproduct |

| Streptomyces sp. SA8 | 1-Adamantanol | This compound | 5.9 g/L in culture broth nih.gov | 1,4-Adamantanediol (~15%) nih.gov |

| 1-Adamantanol | This compound | 2.3 g/L (69% conversion) with resting cells nih.gov |

Industrial Scalability and Process Optimization Research

The development of synthetic routes suitable for industrial-scale production of this compound is a key area of research, focusing on cost-effectiveness, safety, high yield, and ease of operation.

The method starting from 3-hydroxyadamantane-1-carboxylic acid, proceeding through chlorination, decarbonylation, and hydrolysis, is highlighted as having strong potential for industrial-scale production. acs.orgbohrium.com Its advantages include high isolated yields (up to 95%), excellent purity (up to 99%), simple purification, and mild reaction conditions, with demonstrated scalability to 100 g per batch. acs.org This process is considered superior to methods that use a mixture of strong acids like H₂SO₄ and HNO₃, which can generate significant waste and involve harsher operating environments. acs.org

Another patented process describes a large-scale synthesis starting from 1-adamantanol. chemicalbook.com This method involves reacting 20 kg of 1-adamantanol with fuming sulfuric acid and acetic anhydride, followed by reaction with nitric acid. chemicalbook.com Subsequent hydrolysis with sodium hydroxide (B78521) and purification with methanol (B129727) yields 21 kg of this compound with 99.5% purity, corresponding to a 95.1% yield. chemicalbook.com This demonstrates the feasibility of producing the compound on a multi-kilogram scale. chemicalbook.com

The table below contrasts these two scalable synthetic approaches.

| Feature | Method 1: From 3-Hydroxyadamantane-1-carboxylic acid | Method 2: From 1-Adamantanol |

| Key Reagents | Thionyl chloride, Triethylamine, Water acs.orgbohrium.com | Fuming sulfuric acid, Acetic anhydride, Nitric acid, Sodium hydroxide chemicalbook.com |

| Scale | 100 g per batch demonstrated acs.org | 20 kg starting material, yielding 21 kg product chemicalbook.com |

| Overall Yield | Up to 95% acs.orgbohrium.com | 95.1% chemicalbook.com |

| Purity | Up to 99% acs.orgbohrium.com | 99.5% chemicalbook.com |

| Advantages | Good selectivity, ease of purification, safe operation, avoids harsh mixed acids. acs.orgbohrium.com | Proven on a large industrial scale. chemicalbook.com |

| Disadvantages | Scalability beyond 100g not explicitly detailed. | Involves fuming sulfuric and nitric acids, generating more waste. acs.orgchemicalbook.com |

Chemical Transformations and Derivatization Strategies of 1,3 Adamantanediol

Functional Group Interconversions of Hydroxyl Groups

The hydroxyl groups of 1,3-adamantanediol are the primary sites for chemical modification. Their conversion into other functional groups through oxidation and substitution reactions is a fundamental strategy for creating a diverse array of adamantane (B196018) derivatives.

Oxidation Reactions

The oxidation of the tertiary hydroxyl groups in this compound is not as straightforward as with primary or secondary alcohols. However, the adamantane scaffold itself can undergo further oxidative functionalization. For instance, a method known as "dry ozonation" on silica (B1680970) gel has been used to hydroxylate tertiary carbon atoms. orgsyn.org While this method is more commonly used to convert 1-adamantanol (B105290) to this compound (in 43% yield), it demonstrates a pathway for introducing additional hydroxyl groups onto the adamantane core. orgsyn.org

Further hydroxylation can also be achieved through biocatalysis. Washed cells of Kitasatospora sp. GF12 can regioselectively hydroxylate this compound to produce 1,3,5-adamantanetriol (B1366330). nih.gov In one study, a 60 mM concentration of this compound was converted to 30.9 mM of 1,3,5-adamantanetriol over 120 hours. nih.gov Similarly, microorganisms like Streptomyces sp. SA8 are capable of transforming 1-adamantanol into this compound. researchgate.net Catalytic systems are also employed; for example, 1-adamantanol can be oxidized to adamantane-1,3,5-triol using a combination of N-hydroxyphthalimide, cobalt(II) acetylacetonate, and manganese dioxide under an oxygen atmosphere. researchgate.net

While direct oxidation of the diol's hydroxyl groups is challenging, the oxidation of analogous diols provides insight. The silver(I)-catalyzed oxidation of 1,3-propanediol (B51772) with peroxydisulphate yields 3-hydroxypropionaldehyde as the initial product. This suggests that under specific conditions, one hydroxyl group of a diol can be selectively oxidized.

Table 1: Selected Oxidation and Hydroxylation Reactions

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Adamantanol | Ozonation on silica gel | This compound | 43% | orgsyn.org |

| This compound | Kitasatospora sp. GF12 cells | 1,3,5-Adamantanetriol | ~51.5% conversion | nih.gov |

| 1-Adamantanol | NHPI, Co(acac)₂, MnO₂ | 1,3,5-Adamantanetriol | 52% | echemi.com |

| 1-Adamantanol | Streptomyces sp. SA8 | This compound | N/A | researchgate.net |

Substitution Reactions

The hydroxyl groups of this compound can be replaced by other functional groups, most notably halogens. This transformation is often achieved by treating the diol with halogenating agents. A highly efficient synthesis of this compound itself involves the hydrolysis of 1,3-dichloro adamantane in a "triethylamine-water" solution, which implies that the reverse reaction—the substitution of hydroxyls with chlorine—is a key transformation. acs.org The synthesis of 1,3-dichloro adamantane can be accomplished by treating 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride, which proceeds through chlorination and decarbonylation. acs.org

Furthermore, reactions involving 1,3-dihaloadamantanes suggest that the corresponding diol can be a precursor to other substituted derivatives. For example, the reaction of 1,3-dibromo- and 1,3-dichloroadamantanes with fuming nitric acid in the presence of acetic anhydride (B1165640) results in nitrolysis, forming the respective haloadamantyl nitrates and adamantane-1,3-diyl dinitrates. researchgate.net This indicates that the hydroxyl groups can be converted into nitrate (B79036) esters, another important class of functional groups. researchgate.net

Ring-Opening Reactions and Skeletal Rearrangements

Despite the inherent stability of its cage structure, the adamantane skeleton can undergo ring-opening reactions and rearrangements, particularly when starting from functionalized derivatives like this compound. These transformations provide access to other cyclic and bicyclic systems.

A notable application of this strategy is in the synthesis of pharmacologically active molecules. For instance, 3'-functionalized oxa-adamantyl cannabinoids, which act as potent CB1 receptor agonists, have been synthesized through the ring-opening of this compound. acs.org The synthesis of 1,2-disubstituted adamantane derivatives can also proceed via the cyclization of bicyclo[3.3.1]nonane precursors, which are themselves accessible through the ring-opening of 1,3-disubstituted adamantanes. nih.gov

This ring-opening strategy is also pivotal in preparing precursors for organo-catalysts. The 2-position of this compound can be functionalized after a ring-opening and nitrogen insertion sequence, leading to heterocyclic structures. acs.org An example is the synthesis of 3-methyl-4-oxa-5-azahomoadamantane, which serves as an efficient organocatalyst for the aerobic oxidation of primary amines to oximes. acs.org

Formation of Adamantane-Based Polyfunctional Molecules

The rigid this compound scaffold is an excellent platform for constructing larger, polyfunctional molecules where the adamantane cage acts as a stiff, three-dimensional core.

Synthesis of Adamantane-Based Catechols

Adamantane-based catechols are a class of molecules where the adamantane core is functionalized with one or more catechol (1,2-dihydroxybenzene) units. These compounds are of interest for their ability to form unique hydrogen-bonded network structures. acs.org An example is 1,3-Bis(3,4-dihydroxyphenyl)adamantane, which has been synthesized and studied for its crystal packing, forming helical chains or layer structures depending on the crystallization solvent. While the direct synthesis from this compound is not explicitly detailed, it serves as the logical starting scaffold, likely requiring the conversion of the hydroxyl groups into reactive intermediates suitable for coupling with a protected catechol derivative.

Preparation of Organo-Catalyst Precursors (e.g., Azaadamantane N-Oxyls)

A significant application of this compound is its use as a starting material for the synthesis of highly efficient organo-catalysts. acs.org Specifically, 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivative, 1-Me-AZADO, are stable nitroxyl (B88944) radicals prepared from this compound. organic-chemistry.org These catalysts show superior performance compared to the widely used TEMPO for the oxidation of alcohols, especially for sterically hindered secondary alcohols. organic-chemistry.org The enhanced catalytic activity of AZADO-type radicals is attributed to the reduced steric hindrance around the nitroxyl group, a direct consequence of the rigid azaadamantane framework derived from the diol. organic-chemistry.org The synthesis pathway involves ring-opening of the diol, followed by nitrogen insertion and subsequent oxidation to the N-oxyl radical. acs.org

Derivatization for Surfactant Development (e.g., Gemini Surfactants)

This compound serves as a crucial building block in the synthesis of specialized surfactants, particularly Gemini surfactants. acs.org These surfactants are characterized by a structure comprising two hydrophilic head groups and two hydrophobic tails, which are connected by a spacer group. researchgate.netnih.gov The rigid and sterically bulky adamantane cage, derived from this compound, can be employed as this spacer unit. acs.orgresearchgate.net

Research conducted by Xu and colleagues demonstrated the use of this compound as a spacer in the creation of novel adamantane-based Gemini surfactants. acs.org The incorporation of the adamantane structure imparts unique and advantageous properties to these surfactants. acs.orgresearchgate.net A study on cationic Gemini surfactants with an adamantane spacer, specifically 1,3-bis(alkyldimethylammonioethoxycarbonyl) adamantane dibromide, highlighted their enhanced surface activity compared to conventional surfactants. researchgate.net These adamantane-containing surfactants are noted for their ability to significantly lower the surface tension of water, and they exhibit excellent emulsifying and foaming properties. acs.org Furthermore, they are distinguished by a low critical micelle concentration (CMC) and a low Krafft point. acs.org The CMC is a key parameter, as it indicates the concentration at which surfactant molecules begin to form micelles in a solution. mdpi.com The lower CMC values of adamantane-based Gemini surfactants suggest a greater efficiency in micelle formation. researchgate.netnih.gov

Table 1: Properties of Adamantane-Based Gemini Surfactants

| Property | Observation | Reference |

|---|---|---|

| Surface Tension Reduction | Significantly reduces water surface tension. | acs.org |

| Emulsifying & Foaming | Possesses excellent emulsifying and foaming capabilities. | acs.org |

| Critical Micelle Concentration (CMC) | Exhibits a low CMC, indicating high efficiency. | acs.orgresearchgate.net |

| Krafft Point | Characterized by a low Krafft point. | acs.org |

Introduction of Other Functional Groups (Acylation, Arylation, Thiolation, etc.)

The hydroxyl groups of this compound are key reactive sites for the introduction of a variety of other functional groups, enabling the synthesis of a diverse range of derivatives.

Acylation: The hydroxyl groups can undergo acylation to form esters. While the direct acylation of this compound is a standard transformation, a related reaction has been described in the synthesis of 1,2-disubstituted adamantanes. In this sequence, a 1,2-diacetyl ester is formed and subsequently reduced with lithium aluminum hydride to yield a 1,2-diol, illustrating the formation and cleavage of such acyl groups. nih.gov

Arylation: The direct arylation of the hydroxyl groups of this compound is not extensively detailed in the provided research. However, syntheses of 1,3-disubstituted ureas containing an (adamantan-1-yl)(phenyl)methyl fragment have been reported, showcasing the incorporation of aryl groups into adamantane-based structures through different synthetic routes. nih.govnih.gov

Thiolation: The introduction of sulfur-containing functional groups, or thiolation, can be accomplished through various synthetic methods. The thiol-ene reaction, for instance, is a well-established method for the hydrothiolation of alkenes, resulting in the formation of a thioether. wikipedia.org This reaction proceeds via a radical mechanism and offers high yield and stereoselectivity. wikipedia.org While direct thiolation of this compound is not described, adamantane derivatives containing an alkene moiety could be suitable substrates for such transformations. wikipedia.orgnih.gov

Beyond these standard functionalizations, this compound is a versatile starting material for more complex molecules. It has been utilized in the synthesis of 3′-functionalized oxa-adamantyl cannabinoids via a ring-opening reaction. acs.org Furthermore, it serves as a precursor for the preparation of organo-catalysts, such as 2-azaadamantan-N-oxyl (AZADO) and its derivatives, which are effective catalysts for oxidation reactions. acs.org

Construction of Novel Adamantane Frameworks

1,2-Disubstituted Adamantane Derivatives Synthesis

The synthesis of 1,2-disubstituted adamantane derivatives from precursors with a 1,3-substitution pattern, such as this compound, represents a significant synthetic challenge involving skeletal rearrangement. A key strategy to achieve this transformation is through the ring-opening of a 1,3-disubstituted adamantane to form a bicyclo[3.3.1]nonane intermediate, which can then be induced to cyclize into the desired 1,2-disubstituted adamantane framework. mdpi.com

This synthetic approach can be illustrated by a sequence starting from a derivative conceptually related to this compound. A protected bicyclo[3.3.1]nonane ketone, when treated with boron trifluoride etherate in acetic anhydride, undergoes a rearrangement. nih.gov This reaction generates an acylium ion, which triggers the skeletal rearrangement to form a 1,2-diacetyl adamantane derivative. nih.gov This di-ester can then be readily converted to the corresponding 1,2-adamantanediol through reduction with a reagent like lithium aluminum hydride. nih.gov This sequence effectively transforms the 1,3-substitution pattern into a 1,2-disubstituted product. nih.govmdpi.com

Table 2: Synthetic Pathway from a 1,3-Adamantane Precursor to a 1,2-Disubstituted Derivative

| Step | Description | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ring-opening of a 1,3-disubstituted adamantane derivative. | - | Bicyclo[3.3.1]nonane derivative. | mdpi.com |

| 2 | Rearrangement and acylation of the bicyclic intermediate. | Boron trifluoride etherate, Acetic anhydride | 1,2-Diacetyl adamantane. | nih.gov |

| 3 | Reduction of the di-ester. | Lithium aluminum hydride | 1,2-Adamantanediol. | nih.gov |

Advanced Structural Analysis and Characterization Methodologies

X-ray Crystallography Studies

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms and molecules within the crystal lattice of 1,3-adamantanediol, revealing details about its polymorphic forms and the nature of the intermolecular forces that govern its crystal packing.

Studies on this compound (also referred to as 13DOHA) have identified its polymorphic nature through techniques such as X-ray powder diffraction. upc.eduresearchgate.net At room temperature (294 K), this compound exists in a low-temperature hexagonal phase. upc.edu This ordered phase belongs to the P63/mcm space group, with unit cell parameters Z=6. upc.eduresearchgate.net As the temperature increases, it undergoes a phase transition to a high-temperature face-centered cubic (Fm-3m) plastic phase. researchgate.net

A study involving X-ray powder diffraction determined the lattice parameters of the low-temperature hexagonal phase (Phase I) of this compound at 294 K. upc.edu

| Crystal System | Space Group | Z |

| Hexagonal | P63/mcm | 6 |

| Table 1: Crystallographic Data for the Low-Temperature Phase of this compound at 294 K. upc.edu |

The crystal structure of this compound is significantly influenced by intermolecular interactions, particularly hydrogen bonding and van der Waals forces. The presence of two hydroxyl groups allows for the formation of a network of hydrogen bonds, which plays a crucial role in the stability of its crystalline phases. researchgate.net The globular shape of the adamantane (B196018) cage contributes to the nature of the van der Waals interactions. upc.edu

Analysis using Hirshfeld surfaces helps in understanding the intermolecular contacts and their contributions to the crystal packing. researchgate.net The ability of this compound to form a plastic crystal phase is a subject of interest, where the nearly spherical shape of the molecule is a key factor, a concept initially proposed by Timmermans. upc.edu

Polymorphism and Solid-State Behavior

The existence of multiple crystalline forms, or polymorphs, is a key characteristic of this compound. This polymorphism is accompanied by interesting solid-state behaviors, including phase transitions and the formation of a plastic crystal phase.

This compound exhibits a solid-solid phase transition from a low-temperature ordered phase to a high-temperature orientationally disordered phase, commonly known as a plastic crystal. upc.eduresearchgate.net This transition to a face-centered cubic plastic phase occurs as the temperature is elevated. researchgate.net The ability of this compound to form a plastic phase is attributed to the globular nature of its molecules. upc.edu The stability of this plastic phase has been observed to increase with pressure. researchgate.net

Differential scanning calorimetry (DSC) has been utilized to study the thermodynamic parameters associated with the phase transitions of this compound. upc.eduresearchgate.net These studies provide data on the temperatures and enthalpies of the solid-solid phase transition and the melting process. upc.edu The pressure-temperature phase diagram for this compound shows that the transition temperature (TII-I) increases with pressure. upc.edu

| Transition | Temperature (K) |

| Solid-Solid (II-I) | 449.4 ± 0.3 |

| Table 2: Thermodynamic Data for the Phase Transition of this compound at Normal Pressure. upc.edu |

Spectroscopic Investigations

Spectroscopic methods are vital for confirming the molecular structure of this compound and providing information about its functional groups and chemical environment.

A study on the synthesis of this compound reported its characterization using ¹H NMR, ¹³C NMR, and IR spectroscopy. acs.org The following spectral data were obtained for the final product, which was a white solid with a purity above 99% and a melting point of 325 °C. acs.org

¹H NMR (600 MHz, DMSO-d₆): δ 4.08 (s, 2H), 1.46 (p, J = 3.2 Hz, 2H), 0.86 (d, J = 24.5 Hz, 6H), 0.84 (s, 4H), 0.72 (t, J = 3.2 Hz, 2H). acs.org

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 4.08 | s | 2H | -OH |

| 1.46 | p | 2H | Adamantane CH |

| 0.86 | d | 6H | Adamantane CH₂ |

| 0.84 | s | 4H | Adamantane CH₂ |

| 0.72 | t | 2H | Adamantane CH |

| Table 3: ¹H NMR Spectral Data of this compound in DMSO-d₆. acs.org |

¹³C NMR (151 MHz, DMSO-d₆): δ 61.76, 44.31, 35.74, 26.91, 23.63. acs.org

| Chemical Shift (δ) | Assignment |

| 61.76 | C-OH |

| 44.31 | Adamantane CH |

| 35.74 | Adamantane CH |

| 26.91 | Adamantane CH₂ |

| 23.63 | Adamantane CH₂ |

| Table 4: ¹³C NMR Spectral Data of this compound in DMSO-d₆. acs.org |

IR (KBr): ν 3217, 2931, 2922, 2856, 1452, 1361, 1342, 1319, 1295, 1240, 1133, 1109, 1029, 959, 945, 911, 828, 782, 722, 676 cm⁻¹. acs.org

The broad peak at 3217 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. acs.org The peaks in the region of 2856-2931 cm⁻¹ correspond to the C-H stretching vibrations of the adamantane cage. acs.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound exhibits a molecular ion peak that confirms its molecular formula, C₁₀H₁₆O₂. acs.org The calculated mass for the [M-H]⁺ ion is 167.233, while the observed mass in one study was reported as m/z 168.1, corresponding to the protonated molecule [M+H]⁺ or the molecular ion M⁺•. acs.org The fragmentation of the adamantane core typically involves the loss of small hydrocarbon fragments and water, although detailed fragmentation pathways require further study.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| GC-MS | [M-H]⁺ | 167.233 | - | acs.org |

| GC-MS | [M]⁺• or [M+H]⁺ | 168.1150 | 168.1 | acs.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, is characterized by a prominent broad absorption band corresponding to the O-H stretching of the hydroxyl groups. acs.org This band is observed around 3217 cm⁻¹. The spectrum also displays a series of sharp peaks in the region of 2856-2931 cm⁻¹, which are characteristic of the C-H stretching vibrations of the adamantane cage. acs.org The fingerprint region, below 1500 cm⁻¹, contains numerous absorptions corresponding to C-C bond stretching and various C-H and O-H bending vibrations, which are unique to the molecule's structure. acs.org

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3217 | O-H stretching (hydroxyl groups) | acs.org |

| 2931, 2922, 2856 | C-H stretching (adamantane cage) | acs.org |

| 1452 | C-H bending | acs.org |

| 1361, 1342, 1319 | C-H bending / C-C stretching | acs.org |

| 1295, 1240 | C-O stretching / O-H bending | acs.org |

| 1133, 1109, 1029 | C-O stretching / C-C stretching | acs.org |

| 959, 945, 911 | C-H bending (out-of-plane) | acs.org |

| 828, 782, 722, 676 | Fingerprint Region | acs.org |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the reaction mechanisms involved in the synthesis of 1,3-adamantanediol.

These theoretical investigations are crucial for developing safer and more efficient synthetic methods. For example, by understanding the mechanism of hydrolysis, researchers can choose less hazardous reagents, moving away from substances like pyridine (B92270) to safer alternatives like a "triethylamine-water" solution. acs.org

Prediction of Molecular Properties and Electronic Structures

Theoretical calculations are instrumental in predicting the molecular and electronic properties of adamantane (B196018) derivatives. While specific studies focusing solely on this compound are not extensively documented in this context, research on analogous compounds like 1,3-diaza-adamantane derivatives provides a strong precedent for the types of properties that can be computationally predicted. ugm.ac.idugm.ac.id

Using DFT with functionals like B3LYP and basis sets such as 6-31G, it is possible to obtain optimized molecular structures and calculate a variety of electronic properties. ugm.ac.idugm.ac.id These properties are crucial for understanding the molecule's reactivity, stability, and potential applications.

Key Predicted Electronic Properties:

| Property | Description | Relevance to this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons. Important for understanding reactivity in oxidation reactions and interactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest energy orbital without electrons. | Indicates the ability to accept electrons. Relevant for understanding reactivity in reduction reactions and interactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy, it's a measure of the molecule's tendency to be oxidized. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Related to the LUMO energy, it indicates the molecule's tendency to be reduced. |

| Zero-Point Energy (ZPE) | The vibrational energy a molecule possesses even at absolute zero temperature. | A fundamental quantum mechanical property used in thermochemical calculations. |

Studies on related adamantane derivatives have shown that substitutions on the adamantane cage can significantly alter these electronic properties. ugm.ac.idugm.ac.id For this compound, the introduction of the two hydroxyl groups would be expected to influence the electron distribution, and consequently, the HOMO and LUMO energies, as compared to the parent adamantane molecule.

Simulations of Molecular Dynamics and Chemical Phenomena

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the dynamic behavior of compounds like this compound, including conformational changes and interactions with other molecules.

While specific MD simulations for this compound are not widely published, the application of these techniques to related systems, such as ligands binding to receptors, highlights their potential. nih.gov For instance, metadynamics, an enhanced sampling simulation technique, has been used to investigate the kinetics of drug-target binding and unbinding. nih.gov Such an approach could be adapted to study the interactions of this compound in various environments, for example, its role as a spacer in surfactants or its incorporation into polymer matrices. acs.org

MD simulations can help to:

Understand the flexibility and conformational landscape of the this compound molecule.

Simulate its behavior in different solvents.

Model its interaction with surfaces or other molecules, which is relevant for its use in materials science. acs.org

Predict macroscopic properties based on its microscopic behavior.

Thermochemistry Data Calculations

Thermochemical data, such as the enthalpy of formation (ΔfH°), are fundamental for understanding the stability and energy content of a compound. While experimental determination can be challenging, computational methods can provide reliable estimates.

There is no specific published thermochemical data for this compound in the provided search results. However, data for the closely related compound, 1-adamantanol (B105290), is available from the NIST Chemistry WebBook and can serve as a reference. nist.gov

Thermochemical Data for 1-Adamantanol:

| Quantity | Value | Units | Method |

| ΔfH°solid | -397. ± 3. | kJ/mol | Ccb |

| ΔcH°solid | -5824. ± 3. | kJ/mol | Ccb |

Data sourced from the NIST Chemistry WebBook for 1-adamantanol. nist.gov

ΔfH°solid : Enthalpy of formation of the solid at standard conditions. nist.gov

ΔcH°solid : Enthalpy of combustion of the solid at standard conditions. nist.gov

Ccb : Combustion calorimetry.

Studies on Conformational and Orientational Disorder

The rigid, cage-like structure of adamantane and its derivatives leads to interesting solid-state properties, including conformational and orientational disorder in their crystal lattices. Adamantane itself is known to undergo a phase transition to a plastic crystalline phase at high temperatures, where the molecules exhibit significant rotational motion.

Studies on adamantane and adamantanecarboxylic acid have provided insight into this disorder. core.ac.uk Adamantane, being nearly spherical, can rotate in three dimensions. core.ac.uk In contrast, derivatives like adamantanecarboxylic acid, which forms dimers, have more restricted rotation, often limited to a single axis. core.ac.uk

In the high-temperature, disordered phases of these molecules, the adamantyl groups can occupy multiple orientations within the crystal lattice. core.ac.uk For this compound, the presence of two hydroxyl groups capable of forming hydrogen bonds would likely introduce more complexity to its solid-state behavior compared to unsubstituted adamantane. The interplay between the rigid cage and the hydrogen bonding network would dictate the nature of any orientational disorder. The potential energy of a molecule in the crystal is highly dependent on its orientation, leading to preferred orientations even in a disordered phase. core.ac.uk Understanding this behavior is crucial for controlling the crystal packing and, consequently, the material properties of this compound and its derivatives.

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Polymer Property Enhancement

The bifunctional nature of 1,3-adamantanediol, with its two hydroxyl groups, allows it to be readily incorporated into various polymer systems such as polyesters, polyurethanes, and polycarbonates through standard polymerization techniques. The bulky adamantane (B196018) cage introduces significant steric hindrance and reduces chain packing efficiency, which can be leveraged to tune polymer properties.

In the semiconductor industry, the performance of photoresist materials is critical for the lithographic process. The incorporation of adamantane moieties, derived from precursors like this compound, into photoresist polymer backbones has been shown to improve key properties. researchopenworld.com The adamantane structure enhances the material's resistance to the etching processes used to transfer patterns onto a substrate. researchopenworld.com

A novel photocurable polyurethane acrylate (B77674) (PUA) resin incorporating this compound into its backbone was developed for 3D printing applications in electronics. nih.gov This modification resulted in a material with a dielectric constant (Dk) of 2.26 and a loss tangent (Df) of 0.018 at 10 GHz, values significantly lower than those of commercial high-Tg FR-4 substrates. nih.gov Similarly, benzocyclobutene (BCB)-based resins, which are thermosetting polymers known for their high thermostability, have been modified with adamantane groups. nih.gov A polymer synthesized from this compound and a fluorobenzene (B45895) unit displayed a low dielectric constant of 2.58 and a dielectric loss of 1.94 × 10⁻³ at 10 GHz. nih.gov

| Polymer System | Frequency | Dielectric Constant (Dk) | Dielectric Loss (Df) | Reference |

|---|---|---|---|---|

| This compound Modified PUA | 10 GHz | 2.26 | 0.018 | nih.gov |

| Commercial High-Tg FR-4 (for comparison) | Not Specified | 4 | 0.02 | nih.gov |

| Adamantane/Fluorobenzene BCB Polymer | 10 GHz | 2.58 | 0.00194 | nih.gov |

Polyurethanes (PUs) are a versatile class of polymers whose properties can be tailored for various applications. Introducing this compound into the polyurethane backbone serves as a method to modify their structure and behavior. The large steric hindrance of the adamantane unit disrupts the regular arrangement and packing of polyurethane chains. researchgate.net This disruption can weaken the hydrogen bonding between urethane (B1682113) groups and contribute to the formation of amorphous domains. researchgate.net

A series of adamantane-containing polyurethanes were prepared from this compound, 1,4-butanediol, and hexamethylene diisocyanate. researchgate.net Studies on these materials revealed that polyurethanes with a moderate adamantane content exhibited good mechanical properties and a broad glass transition, which is advantageous for certain applications. researchgate.net These specific polyurethanes also demonstrated excellent shape memory properties, with a shape fixation rate of 98% and a shape recovery rate of 91% in dual-shape memory tests, and they also exhibited a triple-shape memory effect. researchgate.net However, another study noted that polyurethanes modified with this compound exhibited a lower storage modulus and smaller hardness compared to an unmodified PU film. acs.org

Cyanate (B1221674) ester (CE) resins are high-performance thermosetting polymers known for their high glass transition temperatures (Tg), good mechanical properties, and excellent dielectric performance, making them suitable for aerospace and electronics applications. researchgate.netmdpi.com The primary drawback of some CE resins is their high cure temperature and brittleness. mdpi.com Incorporating adamantane structures can enhance their properties.

The polymerization of an adamantane-based dicyanate ester produces a polymer with markedly higher thermal stability and glass transition temperature compared to dicyanate esters that contain more flexible hydrocarbon units. researchgate.net This improvement is attributed to the rigidity of the adamantane molecule. researchgate.net In a different approach, adamantane-modified graphene oxide (GO/AMT) was used as a nanofiller in a cyanate ester matrix. mdpi.com This resulted in composites with significantly improved properties. The thermal stability was enhanced, with the 5% weight loss temperature (Td5%) increasing from 403 °C for the pure CE resin to 431 °C for the composite. researchgate.net Furthermore, the tensile strength more than doubled from 30 MPa to 62 MPa, and the dielectric constant at 1 MHz was reduced from 3.94 to 2.99. mdpi.com

| Property | Pure CE Resin | GO/AMT-CE Composite | Reference |

|---|---|---|---|

| 5% Weight Loss Temp (Td5%) | 403 °C | 431 °C | researchgate.net |

| Tensile Strength | 30 MPa | 62 MPa | mdpi.com |

| Dielectric Constant (at 1 MHz) | 3.94 | 2.99 | mdpi.com |

The incorporation of the rigid, bulky adamantane cage from this compound into various polymer systems generally leads to an improvement in their thermal and mechanical properties. The diamondoid structure is inherently stable at high temperatures, and this stability is conferred to the resulting polymer.

Polyurethanes: Polyurethane acrylate (PUA) modified with this compound not only shows a low dielectric constant but also exhibits great mechanical properties, with a reported tensile strength of 12.02 MPa and an elongation at break of 111.35%. nih.gov

Polyimides: Introducing the adamantane structure into polyimides can significantly improve their transparency and heat resistance. acs.org

Acrylate Resins: The use of this compound to modify acrylate resins can result in materials with high thermal stability. acs.org

Benzocyclobutene (BCB) Resins: Adamantyl-based BCB polymers exhibit high glass transition temperatures (>350 °C), high storage modulus, and good thermal stability, with degradation temperatures above 400 °C in a nitrogen atmosphere. researchgate.net

Porous Materials and Frameworks

The rigid, well-defined tetrahedral geometry of the adamantane cage makes it an excellent building block for the construction of porous organic frameworks (POFs) and other microporous materials. nih.govdaneshyari.commdpi.com While many studies use tetra-functionalized adamantane derivatives like 1,3,5,7-tetrakis(4-bromophenyl)adamantane (B3069138) to create three-dimensional networks, the principle relies on the rigidity of the adamantane core. nih.govmdpi.com These materials are synthesized to have permanent porosity and high surface areas, which are useful for gas storage, separation, and catalysis. nih.govresearchgate.net

Adamantane-based porous frameworks are fabricated through reactions like Sonogashira–Hagihara or Suzuki coupling, which link the adamantane "knots" with linear "rod" monomers. nih.govresearchgate.net The resulting frameworks exhibit high thermal stability, often stable up to 350-400 °C. nih.govmdpi.com For example, microporous frameworks built from adamantane units have shown BET surface areas in the range of 395–488 m²/g and have demonstrated significant adsorption capacities for CO2, as well as toxic organic vapors like n-hexane and benzene. nih.govmdpi.com The intrinsic microporosity and high physicochemical stability imparted by the adamantane units make these frameworks suitable for applications in harsh environments. daneshyari.commdpi.com

Microporous Organic Frameworks (MOFs)

The adamantane cage is a highly sought-after component in the design of microporous organic polymers (MOPs) and covalent organic frameworks (COFs) due to its intrinsic rigidity and three-dimensional nature. While the direct use of this compound as a primary linker in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in current research, the adamantane core is fundamental to a class of MOPs with significant porosity and stability.

Researchers have typically employed more highly functionalized adamantane derivatives, such as 1,3,5,7-tetrakis(4-formylphenyl)adamantane (B8193375) or 1,3,5,7-tetrakis(4-bromophenyl)adamantane, to create robust, three-dimensional porous networks. magtech.com.cnresearchgate.net These tetra-substituted "knots" are polymerized with linear "rods" to form materials with high surface areas and significant gas uptake capacities. researchgate.net For example, a microporous poly(Schiff base) network constructed from adamantane-based building blocks demonstrated a Brunauer-Emmett-Teller (BET) surface area of 865 m²/g and notable uptake of CO2 and organic vapors. magtech.com.cn

These findings underscore the potential of the adamantane scaffold in creating stable, porous materials. Although this compound is not the typical building block for these specific frameworks, its rigid structure is the foundational element that enables the formation of these advanced porous polymers.

Supramolecular Porous Structures

The hydroxyl groups of this compound are key to its role in forming supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. Research into adamantane-based diols and catechols demonstrates how these rigid molecules can be programmed to self-assemble into ordered, porous structures.

A study on adamantane-based bis-catechols, specifically 1,3-Bis(3,4-dihydroxyphenyl)adamantane, revealed that the hydroxyl groups are instrumental in directing the crystal packing. researchgate.net Through hydrogen bonding, these molecules assemble into distinct supramolecular architectures, including helical chains that form a networked structure or layered arrangements, depending on the crystallization solvent. researchgate.net This highlights the critical role of hydrogen bonds in producing unique, porous crystalline solids from adamantane-based polyols. researchgate.net The complexation of these molecules with others, like 1,3,5-trinitrobenzene, can further lead to the formation of one-dimensional, hydrogen-bonded co-crystals. researchgate.net

This work illustrates that the directional nature of hydrogen bonds, combined with the rigid 1,3-disubstituted adamantane core, allows for the rational design of crystalline materials with predictable porous networks.

Self-Assembly of Molecular Crystals for Functional Materials

The concept of "crystal engineering" involves using precisely defined molecular building blocks (MBBs) to construct crystalline materials with tailored properties. researchgate.netarxiv.org Adamantane and its derivatives, including this compound, are excellent candidates for MBBs due to their inherent rigidity and well-defined geometry. researchgate.net

This compound serves as a crucial intermediate in the synthesis of specialized polymers and materials for the microelectronics industry. acs.org Its bis-hydroxy functionality allows it to be incorporated into polymer backbones or used to functionalize surfaces. For instance, this compound can be reacted with a benzocyclobutene (BCB)-functionalized chlorosilane to produce 1,3-bis[(1,2-dihydro-benzocyclobutene-4-yl)methylvinylsilyloxy]adamantane (AdaDBDVS). researchgate.net This material, when cured, forms a polymer with properties highly desirable for interlevel dielectrics in microelectronics, such as a low dielectric constant and exceptional thermal stability. acs.orgresearchgate.net

The introduction of the rigid adamantane core into polymers like polycarbonates and polyimides has been shown to significantly enhance their thermal resistance and optical transparency. acs.org

Table 1: Properties of Cured Adamantane-Based Dielectric Material

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | > 380 °C | researchgate.net |

This demonstrates the successful application of this compound in creating functional molecular crystals and polymers where the adamantane unit imparts superior physical properties.

Superhydrophobic Film Development

The nonpolar, hydrocarbon nature of the adamantane cage contributes to the hydrophobicity of materials that incorporate it. This property has been leveraged in the development of superhydrophobic surfaces. Research has shown that microporous organic frameworks based on adamantane (termed MF-Ads) possess superhydrophobic characteristics. daneshyari.comaston.ac.uk

These frameworks can be used to fabricate functional films for practical applications like oil-water separation. In one study, MF-Ad networks were combined with polydimethylsiloxane (B3030410) (PDMS) as a binder and applied to a wire mesh. daneshyari.comaston.ac.uk The resulting film exhibited superhydrophobicity and demonstrated high efficiency in separating hydrocarbons from water. daneshyari.comaston.ac.uk

Table 2: Performance of Adamantane-Based Superhydrophobic Film

| Application | Performance Metric | Value | Reference |

|---|---|---|---|

| Hydrocarbon/Water Separation | Separation Efficiency | Up to 99.6% | aston.ac.uk |

This work provides a clear example of how the intrinsic properties of adamantane-based materials can be translated into functional coatings for environmental and industrial applications.

Supramolecular Chemistry and Host Guest Systems

Adamantane (B196018) as a Scaffold in Supramolecular Recognition

The adamantane moiety is a cornerstone in supramolecular chemistry, primarily due to its lipophilic nature and rigid three-dimensional structure. nih.gov This inherent rigidity provides a predictable and stable framework for the attachment of various functional groups, making it an ideal scaffold for molecular recognition. The adamantane cage itself can act as a guest, fitting into the cavities of various host molecules, a fundamental principle in host-guest chemistry. researchgate.net

Derivatives of adamantane, including 1,3-adamantanediol, are employed to create more complex host structures. For instance, adamantane-based molecules have been designed to selectively include specific guest molecules through crystallization, demonstrating the scaffold's utility in separating structurally similar compounds. nih.gov The defined geometry of the adamantane unit ensures that the interacting groups are held in a specific spatial arrangement, which is crucial for selective binding and recognition events. This principle has been applied in the development of various synthetic receptors and functional materials. ambeed.com

Host-Guest Complexation with Macrocyclic Hosts (e.g., Cucurbit[n]urils, Cyclodextrins)

The adamantane group is a classic guest for a variety of macrocyclic hosts due to its size and hydrophobicity. This interaction is a well-established motif in supramolecular chemistry. sigmaaldrich.com

Cucurbit[n]urils (CB[n]) : These macrocyclic compounds, composed of glycoluril (B30988) units, possess a hydrophobic cavity and two polar carbonyl-fringed portals. nih.gov Adamantane derivatives are known to form stable inclusion complexes with cucurbit[n]urils, particularly CB sigmaaldrich.com, due to the excellent size and shape complementarity between the adamantane cage and the host's cavity. researchgate.net The formation of these host-guest complexes can be exceptionally strong, with association constants often in the range of 10³ to 10⁵ M⁻¹. researchgate.net This strong binding is driven by the hydrophobic effect, where the adamantane guest is expelled from the aqueous environment into the hydrophobic cavity of the cucurbituril.

Cyclodextrins (CDs) : As cyclic oligosaccharides, cyclodextrins feature a hydrophilic exterior and a hydrophobic inner cavity, making them effective hosts for nonpolar guest molecules in aqueous solutions. nih.gov The adamantane moiety is a favored guest for β-cyclodextrin, whose cavity size is well-suited to encapsulate the adamantane cage. sigmaaldrich.com

A study on the inclusion behavior of various adamantane derivatives with β-cyclodextrin revealed the formation of adducts with different adamantane-to-CD ratios, such as 1:2, 2:2, and 3:2. For example, 1,3-adamantanedicarboxylic acid was found to form a 1:2 inclusion complex with β-cyclodextrin. nih.gov The thermodynamics of complexation for 1,3-adamantanedicarboxylic acid with β-cyclodextrin showed a binding constant (K) of 6.3 × 10⁴ M⁻¹. nih.gov These findings highlight how the substitution pattern on the adamantane scaffold influences the stoichiometry and stability of the resulting host-guest complexes. nih.gov

Design of Inclusion Complexes

The design of inclusion complexes utilizing adamantane derivatives like this compound hinges on the principles of molecular recognition, particularly the hydrophobic effect and shape complementarity. The adamantane cage serves as a robust, lipophilic guest that can be readily encapsulated by various macrocyclic hosts.

The formation of these complexes is a spontaneous process driven by the displacement of "high-energy" water molecules from the host's cavity. The stability of the resulting complex is largely determined by how well the adamantane guest fits within the host's cavity, maximizing van der Waals interactions.

Self-Assembled Supramolecular Architectures

The principles of host-guest chemistry involving adamantane derivatives are foundational to the construction of larger, self-assembled supramolecular structures.

Supramolecular Polymer Nanoparticles (SNPs)

Supramolecular polymer nanoparticles (SNPs) can be fabricated through the self-assembly of polymers functionalized with host and guest moieties. The strong and specific interaction between adamantane and cyclodextrin (B1172386) is a commonly exploited motif for this purpose.

In a typical approach, two types of polymers are synthesized: one functionalized with adamantane groups and another with cyclodextrin units. When mixed in solution, the multivalent host-guest interactions between the adamantane and cyclodextrin moieties drive the self-assembly of these polymer chains into well-defined nanoparticles. The size and properties of these SNPs can be controlled by varying the molecular weights of the polymers and the density of the host and guest groups. nih.gov This bottom-up approach allows for the creation of sophisticated nanomaterials with potential applications in various fields.

Cocrystal Engineering via Non-Covalent Interactions

Cocrystal engineering offers a powerful strategy for modifying the physicochemical properties of solid-state materials without altering their covalent structure. This approach relies on the predictable formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between two or more different molecular components.

The adamantane scaffold is a valuable building block in cocrystal engineering due to its ability to form robust and predictable packing motifs. The rigid nature of the adamantane cage, combined with the directional hydrogen-bonding capabilities of its derivatives, allows for the rational design of multicomponent crystalline solids.

Development of Cation and Anion Receptors

While this compound itself is not a primary receptor for cations or anions, the adamantane scaffold is utilized in the design of more complex ion-binding hosts. The rigid framework of adamantane serves to preorganize binding sites, which can lead to enhanced selectivity and affinity for specific ions.

For the recognition of cations , adamantane derivatives have been incorporated into larger macrocyclic or acyclic structures that contain cation-binding moieties such as crown ethers or cryptands. The adamantane unit can act as a structural support, ensuring that the binding pocket is well-defined. In some instances, adamantane derivatives have been shown to interact with ion channels, where binding of cations can influence the blocking kinetics of the channel by the adamantane-containing molecule.

In the development of anion receptors , the adamantane scaffold can be functionalized with hydrogen-bond donor groups, such as ureas or amides, which are capable of interacting with anions like halides or oxoanions. A tris-urea receptor based on a tren (tris(2-aminoethyl)amine) scaffold and substituted with adamantane groups has been shown to encapsulate a sulfate (B86663) anion within a dimeric capsular assembly. In this structure, the adamantane groups contribute to the formation of a well-defined cavity, and the urea (B33335) N-H groups directly interact with the sulfate anion through hydrogen bonds. The bulky nature of the adamantane substituent plays a crucial role in shaping the receptor's cavity and influencing its binding properties.

Catalysis and Ligand Design

Organocatalysis Utilizing Adamantane (B196018) Derivatives

The adamantane framework has been instrumental in the development of highly efficient organocatalysts, particularly for oxidation reactions. By modifying the adamantane skeleton, researchers have created catalysts that overcome the limitations of existing systems.

A significant advancement in organocatalysis has been the development of 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives, which are synthesized from 1,3-adamantanediol. acs.orgorganic-chemistry.org These stable nitroxyl (B88944) radicals have emerged as superior catalysts for the oxidation of alcohols, outperforming the widely used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govjst.go.jp

The primary advantage of AZADO-type catalysts lies in their structurally less-hindered framework. nih.gov While TEMPO is effective for oxidizing primary alcohols, its steric bulk around the reactive nitroxyl group impedes its ability to oxidize hindered secondary alcohols efficiently. organic-chemistry.orgjst.go.jp The azaadamantane skeleton of AZADO reduces this steric hindrance, leading to exceptionally high catalytic activity across a broader range of substrates, including sterically demanding secondary alcohols. organic-chemistry.org The synthesis of AZADO and 1-Me-AZADO (1-methyl-2-azaadamantane N-oxyl) can be achieved via the ring-opening and subsequent nitrogen oxidation of this compound. acs.org

The superior performance of AZADO compared to TEMPO is evident in various alcohol oxidation reactions. For many secondary alcohols where TEMPO shows poor reactivity, AZADO and its derivatives achieve excellent yields. jst.go.jp This enhanced reactivity is attributed not only to reduced steric hindrance but also to the electronic properties conferred by the adamantane cage, which contributes to the high turnover frequency of the catalyst. nih.govnih.gov Further research has led to the development of related catalysts like 9-azanoradamantane N-oxyl (nor-AZADO), which demonstrates even greater efficiency in certain applications, requiring catalyst loadings as low as 0.003 mol%. jst.go.jp

| Catalyst | Substrate | Catalyst Loading (mol%) | Co-oxidant | Yield (%) | Reference |

|---|---|---|---|---|---|

| TEMPO | 1-(4-Methoxyphenyl)ethanol (Secondary Alcohol) | 1.0 | NaOCl | <5 | jst.go.jp |

| AZADO | 1-(4-Methoxyphenyl)ethanol (Secondary Alcohol) | 0.1 | NaOCl | 99 | jst.go.jp |

| 1-Me-AZADO | 1-(4-Methoxyphenyl)ethanol (Secondary Alcohol) | 0.1 | NaOCl | 99 | jst.go.jp |

| TEMPO | 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | 1.0 | NaOCl | 21 | jst.go.jp |

| AZADO | 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | 1.0 | NaOCl | 90 | jst.go.jp |

Transition Metal Catalysis and Supported Catalysts

The functionalization of adamantane's strong C-H bonds is a significant challenge in organic synthesis. Transition metal catalysis has proven to be an indispensable tool for achieving this, enabling the synthesis of hydroxylated derivatives like this compound and the development of supported catalysts.

The direct synthesis of this compound from adamantane relies heavily on transition metal-catalyzed C-H activation to selectively oxidize the tertiary C-H bonds. acs.org A variety of metal catalysts, including those based on ruthenium, palladium, cobalt, manganese, and others, have been employed for this transformation. acs.org However, these reactions often face challenges with poor yields and low selectivity, producing a mixture of mono- and poly-hydroxylated products. acs.org

Recent advancements have focused on improving the selectivity of this process. For instance, a palladium-based catalyst system has been reported to exhibit extremely high sensitivity to electronic effects, allowing for the 3°-regioselective oxidation of adamantane with a 3° to 2° selectivity ratio of over 300:1. researchgate.net Ruthenium complexes have also been developed for the chemo- and site-selective C-H oxidation of various substrates, including adamantane, to produce valuable alcohol and ketone products. researchgate.netyoutube.com These methods highlight the importance of the ligand environment around the metal center in controlling the reactivity and selectivity of C-H bond functionalization.

| Catalyst System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Palladium tris(pyridylmethyl)amine complex | Adamantane | 1-Adamantanol (B105290) / this compound | Extremely high 3°:2° regioselectivity (>300:1). | researchgate.net |

| Ru(II)(BPGA) complex | Adamantane | 1-Adamantanol / 2-Adamantanone | Catalyzes chemo- and site-selective C-H oxidation. | researchgate.net |

| [RuCl₂(p-cymene)]₂ | Adamantane | 1-Adamantanol & this compound | Oxidative cleavage using sodium periodate (B1199274) yields a mixture of alcohol and diol. | youtube.com |

| Cu₂Cl₄·2DMG complex | Adamantane | Adamantane polyols | One-stage oxidation to tri-, tetra-, and penta-ols using H₂O₂. | mdpi.com |

The application of this compound in asymmetric catalysis is limited by its molecular structure. Adamantane and its 1,3-disubstituted derivatives are achiral, meaning they are superimposable on their mirror images. wikipedia.orgnih.gov Therefore, these molecules cannot be directly used as chiral ligands to induce enantioselectivity in chemical reactions. numberanalytics.com

For the adamantane scaffold to be useful in asymmetric catalysis, it must be derivatized to create a chiral structure. This is typically achieved by introducing different substituents at specific positions to break the molecule's symmetry. For example, 1,2-disubstituted adamantane derivatives are inherently chiral and can be developed into chiral ligands for applications in enantioselective catalysis. nih.gov While there is extensive research on chiral diols like BINOL as powerful ligands in asymmetric synthesis, there are few, if any, direct applications of this compound for this purpose. researchgate.net Its role is primarily as an achiral, rigid building block rather than as a source of chirality. nih.gov

Ligand Development for Coordination Chemistry

The rigid and well-defined three-dimensional structure of the adamantane cage makes this compound an excellent scaffold for designing ligands for coordination chemistry and supramolecular assembly. researchgate.net The two hydroxyl groups at the 1 and 3 positions provide anchor points for attaching coordinating moieties, while the adamantane core acts as a stiff, predictable spacer. nih.gov

This "rigid spacer" approach has been used to construct bidentate and polydentate ligands that can coordinate with metal ions to form complex architectures. For example, researchers have synthesized bidentate ligands by connecting imidazole (B134444) or benzimidazole (B57391) groups to a 1,3-diphenyladamantane (B1587402) spacer, a derivative of the 1,3-adamantane core. nih.gov These ligands react with metal ions like cobalt(II) and cadmium(II) to form one-dimensional (1D) zigzag chains and two-dimensional (2D) coordination polymers. nih.gov The bulkiness of the coordinating groups and the rigidity of the adamantane scaffold are crucial in controlling the final structure of the coordination polymer. nih.gov

Furthermore, this compound can be functionalized to create building blocks for advanced materials. For instance, it can be reacted with BCB-functionalized chlorosilane to afford materials with high thermal stability and glass transition temperatures, demonstrating its utility in materials science. researchgate.net The use of adamantane as a scaffold allows for the creation of tripodal and other multivalent ligands with precise geometries for applications in molecular recognition and the assembly of functional materials. researchgate.net

Biomedical and Pharmaceutical Research Applications

Role as Structural Scaffolds for Bioactive Compounds

The adamantane (B196018) cage is a prized scaffold in medicinal chemistry due to its distinct properties. It is a rigid, lipophilic, and stable moiety that can be used to orient functional groups in specific three-dimensional arrangements. acs.orgpensoft.net 1,3-Adamantanediol, with its two reactive hydroxyl groups, provides convenient handles for chemical modification, allowing it to be elaborated into more complex and biologically active molecules. acs.orgupc.edu

Researchers have utilized this compound as a precursor for synthesizing a range of compounds. For instance, it is a key intermediate in the synthesis of other functionalized adamantanes, such as 1,3,5-adamantanetriol (B1366330), through regioselective hydroxylation by microorganisms like Kitasatospora sp. nih.gov This highlights its role as a foundational building block for creating more complex polyhydroxylated adamantane structures. Furthermore, this compound has been employed in the synthesis of adamantane-based polymers and organo-catalysts, demonstrating its versatility as a scaffold. bohrium.comacs.org

The incorporation of the adamantane scaffold can influence the pharmacokinetic and pharmacodynamic properties of a drug. Its lipophilicity can enhance membrane permeability and bioavailability, while its rigid structure can lock a molecule into a specific conformation required for binding to a biological target. pensoft.netnih.gov Adamantane-based spiro heterocycles, for which diols like this compound can be precursors, have shown significant antiviral and antiparasitic activities. nih.gov

Development of Adamantane-Based Active Pharmaceutical Ingredients (APIs)

This compound serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). echemi.comagnitio.co.inalentris.org Its structure is incorporated into final drug molecules to impart desirable properties. The adamantane group can act as a lipophilic anchor, interacting with biological membranes or hydrophobic pockets of enzymes and receptors.

One notable application is in the synthesis of dual-functional compounds. For example, memantine (B1676192), an adamantane derivative, has been modified to create memantine nitrates, which combine the N-methyl-d-aspartic acid (NMDA) receptor-inhibiting properties of the memantine skeleton with the nitric oxide-releasing capabilities of a nitrate (B79036) group. researchgate.net This strategy aims to create neuroprotective and vasodilatory agents for treating neurodegenerative diseases. researchgate.net

The synthesis of various adamantane derivatives with potential biological activity often starts from simple precursors like this compound. These derivatives include compounds with antimicrobial and cytotoxic properties, highlighting the broad therapeutic potential of adamantane-based APIs. mdpi.com

The adamantyl group has been successfully used to design potent and selective ligands for cannabinoid receptors (CB1 and CB2). nih.gov Structure-activity relationship studies have shown that a bulky substituent at the C3 position of classical cannabinoids is crucial for their activity. nih.gov The rigid and bulky nature of the adamantane cage makes it an ideal candidate for this role.

Research has focused on synthesizing adamantane-derived analogs of Δ⁸-tetrahydrocannabinol (Δ⁸-THC). nih.gov For instance, 3'-functionalized oxa-adamantyl cannabinoids, which can be synthesized through the ring-opening of this compound, have been developed as a novel class of cannabinergic ligands. acs.orgresearchgate.net These compounds have demonstrated high affinity for both CB1 and CB2 receptors and act as potent agonists. acs.orgresearchgate.net The synthesis of these complex molecules is often amenable to scale-up, allowing for thorough in-vitro and in-vivo evaluation. researchgate.netresearchgate.net The introduction of the adamantyl group can lead to ligands with high affinity and, in some cases, selectivity for one receptor subtype over the other, depending on the orientation of the adamantyl group relative to the main tricyclic structure. nih.gov

Table 1: Examples of Adamantane-Based Cannabinoid Ligands

| Ligand | Receptor Target(s) | Key Structural Feature | Reference |

|---|---|---|---|

| (-)-3-(1-adamantyl)-Δ⁸-THC (AM411) | CB1 (selective) | Adamantyl group at C3 position | nih.gov |

| 3'-functionalized oxa-adamantyl cannabinoids | CB1 and CB2 | Oxa-adamantyl moiety | acs.orgresearchgate.net |

| Adamantane-derived indoles (e.g., AKB48) | CB1 and CB2 | Adamantyl group linked to an indole (B1671886) core | nih.gov |

Applications in Drug Delivery Systems

The unique physicochemical properties of the adamantane cage make it a valuable component in the design of sophisticated drug delivery systems. researchgate.netnih.govnih.gov Its lipophilicity, rigidity, and ability to engage in strong non-covalent interactions are leveraged to create carriers that can improve drug solubility, stability, and targeting. pensoft.netnih.gov

One of the most significant applications of adamantane in drug delivery is its use as a guest molecule in host-guest systems, particularly with cucurbit[n]urils (CB[n]). nih.gov Adamantane derivatives (ADA) form exceptionally stable inclusion complexes with cucurbit bohrium.comuril (CB bohrium.com) due to the perfect size and shape complementarity between the adamantane cage and the hydrophobic cavity of the CB bohrium.com macrocycle. nih.govnih.gov

This strong and specific interaction (ADA/CB[n]) forms the basis of a modular drug delivery platform. nih.gov A drug can be conjugated to an adamantane moiety, and this conjugate can then be non-covalently encapsulated by a CB[n] host. This encapsulation can enhance the drug's solubility and protect it from degradation. nih.gov The release of the drug can be triggered by a competitive guest molecule with an even higher affinity for the CB[n] host. This system has been explored for applications in controlled drug release, bioanalytics, and bioimaging. nih.gov The CB[n] host is not merely a passive carrier; it can influence the bioavailability and bioactivity of the guest drug molecule. nih.gov

Table 2: Properties of Adamantane-Cucurbit[n]uril Host-Guest System

| Property | Description | Significance in Drug Delivery | Reference |

|---|---|---|---|

| Host | Cucurbit[n]uril (e.g., CB bohrium.com) | Biocompatible macrocycle with a hydrophobic cavity and polar portals. | nih.govnih.gov |

| Guest | Adamantane (ADA) derivative | Strong, specific binding to the CB[n] host cavity. | nih.govresearchgate.net |

| Interaction | Host-Guest Complexation | High association constant (Ka up to 10¹⁴ M⁻¹ for CB bohrium.com), forming a stable, non-covalent bond. | nih.gov |

| Applications | Drug delivery, controlled release, bioimaging, diagnostics. | Encapsulation improves drug solubility and stability; allows for targeted and triggered release. | nih.gov |

The lipophilic nature of the adamantane cage allows it to be used as a robust anchor for attaching molecules to the lipid bilayer of liposomes. pensoft.netnih.govnih.gov Liposomes are artificial vesicles composed of a lipid bilayer and are widely used as drug delivery vehicles. By conjugating a drug or a targeting ligand to an adamantane derivative, the adamantane moiety can be inserted into the liposomal membrane, effectively "decorating" the surface of the liposome (B1194612). nih.gov